

# A Spectroscopic Comparison of 1-Phenylcyclobutanecarbonitrile and Its Precursors

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## Compound of Interest

Compound Name: **1-Phenylcyclobutanecarbonitrile**

Cat. No.: **B076354**

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For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of synthetic intermediates and final products is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides an objective comparison of the spectroscopic properties of **1-Phenylcyclobutanecarbonitrile** and its common precursors, Phenylacetonitrile and 1,3-dibromopropane, supported by experimental data.

The synthesis of **1-Phenylcyclobutanecarbonitrile**, a valuable building block in medicinal chemistry, is often achieved through the alkylation of Phenylacetonitrile with 1,3-dibromopropane. The transformation of the precursors into the final product can be effectively monitored by observing distinct changes in their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

## Quantitative Spectroscopic Data

The key distinguishing spectroscopic features of **1-Phenylcyclobutanecarbonitrile** and its precursors are summarized in the tables below. These tables provide a clear and concise comparison of the quantitative data obtained from IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm <sup>-1</sup> )	Functional Group Assignment
Phenylacetonitrile	~2250[1]	C≡N (nitrile) stretch
	~3030, ~1600, ~1495	Aromatic C-H and C=C stretches
	~2920	Aliphatic C-H stretch (methylene)
1,3-dibromopropane	~2960, ~2870[2]	Aliphatic C-H stretch (methylene)
	~1435	C-H bend (scissoring)
	~640, ~540	C-Br stretch
1- Phenylcyclobutanecarbonitrile	~2235	C≡N (nitrile) stretch
	~3060, ~1600, ~1490	Aromatic C-H and C=C stretches
	~2980, ~2940	Aliphatic C-H stretch (cyclobutane)

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Phenylacetonitrile	7.39 - 7.27[3]	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
3.73[3]	Singlet	2H		Methylene protons (-CH <sub>2</sub> CN)
1,3-dibromopropane	3.51[4]	Triplet	4H	Brominated methylene protons (-CH <sub>2</sub> Br)
2.29[4]	Quintet	2H		Central methylene protons (-CH <sub>2</sub> -)
1-Phenylcyclobutanecarbonitrile	7.45 - 7.30	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
2.80 - 2.60	Multiplet	2H		Cyclobutane protons (adjacent to Ph)
2.55 - 2.35	Multiplet	2H		Cyclobutane protons (adjacent to Ph)
2.20 - 2.00	Multiplet	2H		Cyclobutane protons (beta to Ph)

Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Phenylacetonitrile	131.0[3]	Aromatic quaternary carbon
129.0, 127.8, 127.4[3]	Aromatic CH carbons	
117.9[3]	Nitrile carbon (-C≡N)	
23.5[3]	Methylene carbon (-CH <sub>2</sub> -)	
1,3-dibromopropane	34.9[4]	Central methylene carbon (-CH <sub>2</sub> -)
30.5[4]	Brominated methylene carbons (-CH <sub>2</sub> Br)	
1- Phenylcyclobutanecarbonitrile	~140	Aromatic quaternary carbon
~128, ~127, ~125	Aromatic CH carbons	
~122	Nitrile carbon (-C≡N)	
~45	Quaternary cyclobutane carbon	
~35	Methylene cyclobutane carbons (adjacent to Ph)	
~16	Methylene cyclobutane carbon (beta to Ph)	

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Phenylacetonitrile	117[5]	116, 90, 89, 63
1,3-dibromopropane	200, 202, 204[6][7]	121, 123, 41
1- Phenylcyclobutanecarbonitrile	157	129, 116, 103, 91

## Experimental Protocols

### Synthesis of 1-Phenylcyclobutanecarbonitrile

This protocol is based on the general procedure for the phase-transfer catalyzed alkylation of phenylacetonitrile with dihaloalkanes.

#### Materials:

- Phenylacetonitrile
- 1,3-dibromopropane
- 50% aqueous sodium hydroxide solution
- Benzyltriethylammonium chloride (phase-transfer catalyst)
- Toluene
- Anhydrous magnesium sulfate

#### Procedure:

- To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add Phenylacetonitrile and benzyltriethylammonium chloride.
- With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
- Add 1,3-dibromopropane dropwise to the reaction mixture at a temperature maintained between 25-30 °C.
- After the addition is complete, continue stirring at room temperature for several hours, monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract the product with toluene.
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel to yield **1-Phenylcyclobutanecarbonitrile**.

## Spectroscopic Analysis

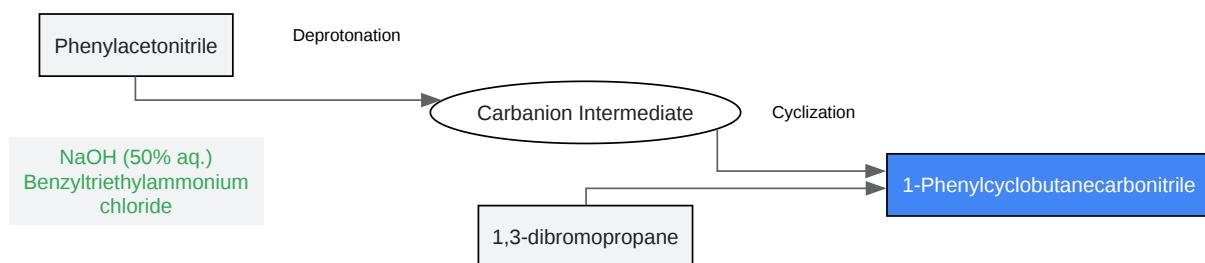
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film between potassium bromide (KBr) plates. The spectra are typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is a common method for generating ions.

## Visualizing the Synthesis

The synthetic pathway from the precursors to **1-Phenylcyclobutanecarbonitrile** is illustrated below.



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Caption: Synthetic pathway for **1-Phenylcyclobutanecarbonitrile**.

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